|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[H-].[Na+].[Cl:10][CH2:11][CH2:12][CH2:13]I.O>CN(C)C=O.[Na+].[Cl-]>[Cl:10][CH2:11][CH2:12][CH2:13][O:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,6.7|
|
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
90.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCI
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Na+].[Cl-]
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
to stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
over 15 min
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
to a cold (0-5° C.)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The gray slurry was cooled to 0-5° C.
|
|
Type
|
STIRRING
|
|
Details
|
to stir
|
|
Type
|
TEMPERATURE
|
|
Details
|
warm to ambient temperature over 16 h
|
|
Duration
|
16 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (5×200 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCCOC=1C=NC=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 55.1 g | |
| YIELD: PERCENTYIELD | 87.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 87242% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |